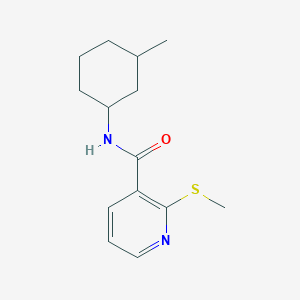
N-(3-methylcyclohexyl)-2-(methylsulfanyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylcyclohexyl)-2-(methylsulfanyl)pyridine-3-carboxamide, also known as NS-309, is a selective and potent activator of small conductance Ca2+-activated K+ channels (SK channels). SK channels play a crucial role in regulating neuronal excitability and synaptic transmission, making NS-309 an important tool for studying the underlying mechanisms of neurological disorders.
Mécanisme D'action
N-(3-methylcyclohexyl)-2-(methylsulfanyl)pyridine-3-carboxamide acts by binding to the calmodulin-binding site of SK channels, leading to an increase in channel activity and subsequent hyperpolarization of the cell membrane. This hyperpolarization results in a decrease in neuronal excitability and neurotransmitter release, ultimately leading to the observed physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including the regulation of synaptic plasticity, neuronal firing, and neurotransmitter release. It has also been shown to modulate the activity of other ion channels, such as voltage-gated Ca2+ channels and NMDA receptors.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methylcyclohexyl)-2-(methylsulfanyl)pyridine-3-carboxamide is a highly selective and potent activator of SK channels, making it an ideal tool for studying the role of these channels in various physiological and pathological conditions. However, its effects on other ion channels and potential off-target effects should be carefully considered when interpreting experimental results.
Orientations Futures
There are several potential future directions for research involving N-(3-methylcyclohexyl)-2-(methylsulfanyl)pyridine-3-carboxamide. One area of interest is the development of more selective SK channel activators with improved pharmacokinetic properties. Another area of interest is the investigation of the role of SK channels in other neurological and psychiatric disorders, such as Alzheimer's disease and depression. Finally, the use of this compound in combination with other drugs or therapies may hold promise for the treatment of various disorders.
Méthodes De Synthèse
N-(3-methylcyclohexyl)-2-(methylsulfanyl)pyridine-3-carboxamide can be synthesized through a multi-step process starting with 3-methylcyclohexanone and 2-bromopyridine. The final step involves the reaction of the intermediate with methylthioamine to form the desired product.
Applications De Recherche Scientifique
N-(3-methylcyclohexyl)-2-(methylsulfanyl)pyridine-3-carboxamide has been extensively used in scientific research to study the role of SK channels in various physiological and pathological conditions. It has been shown to have neuroprotective effects in models of ischemic stroke, traumatic brain injury, and epilepsy. This compound has also been studied in the context of pain and anxiety disorders, as well as in the regulation of cardiovascular function.
Propriétés
IUPAC Name |
N-(3-methylcyclohexyl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-10-5-3-6-11(9-10)16-13(17)12-7-4-8-15-14(12)18-2/h4,7-8,10-11H,3,5-6,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCUTRVFLWLERG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NC(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2842729.png)

![methyl 3-{2-[2-(isopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2842733.png)
![N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2842734.png)
![(1S,5S)-6,6-Dimethyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2842735.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2842736.png)
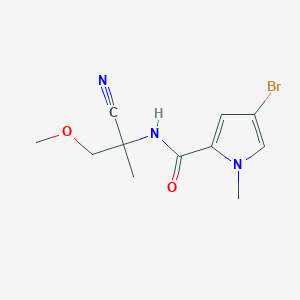

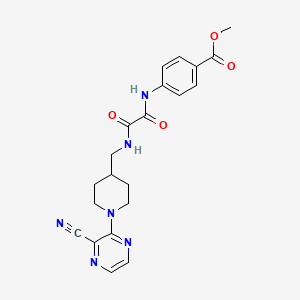
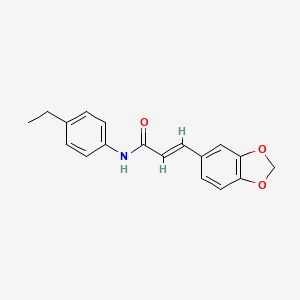
![N-(1-cyanocyclopentyl)-3-{[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}benzamide](/img/structure/B2842747.png)
![N-(2,5-dimethylphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2842748.png)
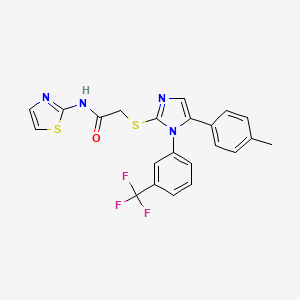
![1-[4-(1H-pyrrol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2842751.png)